molecular formula C15H13N3OS B2932221 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-76-9

3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2932221
CAS No.: 443671-76-9
M. Wt: 283.35
InChI Key: RHUZVTVRBNQIHQ-UHFFFAOYSA-N
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Description

"3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" is a compound belonging to the family of pyrido[2,3-d]pyrimidines, characterized by a thioxo group at the 2-position and a phenethyl group at the 3-position. These compounds are known for their interesting biological and chemical properties, making them a focal point in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" typically involves a multi-step reaction sequence, starting with the formation of the pyrido[2,3-d]pyrimidine core. Key steps may include:

  • Cyclization reactions: : Utilizing appropriate precursors to form the heterocyclic ring.

  • Thionation: : Introduction of the thioxo group using reagents like Lawesson's reagent.

  • Alkylation: : Attachment of the phenethyl group using phenethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, large-scale production would optimize these steps to improve yield and efficiency. Potential methods include:

  • Automated synthesis: : Leveraging advanced synthesis machinery for precision and scale.

  • Flow chemistry: : Utilizing continuous flow reactors to enhance reaction kinetics and product purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation and Reduction: : Modifications to the thioxo group or the aromatic ring.

  • Substitution: : Replacing hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents: : Such as potassium permanganate for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride for reduction reactions.

  • Substitution reagents: : Including halogens and nucleophiles.

Major Products

Scientific Research Applications

"3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one" has a variety of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing other complex molecules.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition.

  • Medicine: : Explored for therapeutic potential in treating diseases.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as:

  • Enzyme inhibition: : Binding to active sites and altering enzyme activity.

  • Signal transduction pathways: : Modulating signaling pathways involved in disease processes.

These interactions are facilitated by the unique structural features of the compound, such as the thioxo and phenethyl groups.

Comparison with Similar Compounds

Compared to other pyrido[2,3-d]pyrimidines, this compound stands out due to the presence of both the thioxo and phenethyl groups, which enhance its chemical reactivity and biological activity.

Similar Compounds

  • 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: : Similar structure but lacks the phenethyl group.

  • 3-phenethyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: : Similar structure but with an oxo group instead of a thioxo group.

These compounds share structural similarities but differ in specific functional groups, leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14-12-7-4-9-16-13(12)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUZVTVRBNQIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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